molecular formula C4H6N2O2 B12358227 3,4-Diaminocyclobutane-1,2-dione

3,4-Diaminocyclobutane-1,2-dione

Cat. No.: B12358227
M. Wt: 114.10 g/mol
InChI Key: DSYGTZHXERYDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Diaminocyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C4H4N2O2. It is known for its unique structure, which includes a cyclobutene ring with two amino groups and two keto groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminocyclobut-3-ene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of squaric acid with ammonia or amines, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production of 3,4-diaminocyclobut-3-ene-1,2-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminocyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols .

Scientific Research Applications

3,4-Diaminocyclobut-3-ene-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research has explored its use as a potential therapeutic agent, particularly in the development of anti-inflammatory drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-diaminocyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it acts as an antagonist for the CXC chemokine receptor 2 (CXCR2), inhibiting the recruitment of inflammatory cells. This makes it a potential candidate for the treatment of inflammatory disorders .

Comparison with Similar Compounds

Uniqueness: 3,4-Diaminocyclobut-3-ene-1,2-dione is unique due to its dual amino and keto functional groups, which provide versatility in chemical reactions and potential biological activities. Its ability to act as a CXCR2 antagonist further distinguishes it from similar compounds .

Properties

Molecular Formula

C4H6N2O2

Molecular Weight

114.10 g/mol

IUPAC Name

3,4-diaminocyclobutane-1,2-dione

InChI

InChI=1S/C4H6N2O2/c5-1-2(6)4(8)3(1)7/h1-2H,5-6H2

InChI Key

DSYGTZHXERYDBE-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(=O)C1=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.